

Recombinant Expression of Amidophosphoribosyltransferase: Application Notes and Protocols

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Compound of Interest

Compound Name: *Phosphoribosylamine*

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Introduction

Amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), is a key enzyme in the de novo purine biosynthesis pathway. It catalyzes the first committed step, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-**phosphoribosylamine** (PRA), using glutamine as a nitrogen source. This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA. Due to its critical role in cell proliferation, ATase is a significant target for the development of anti-cancer and anti-infective therapies. The recombinant expression of ATase is crucial for structural and functional studies, as well as for high-throughput screening of potential inhibitors.

This document provides detailed application notes and protocols for the recombinant expression of amidophosphoribosyltransferase, primarily focusing on the widely used *Escherichia coli* expression system.

Data Presentation: Quantitative Analysis of Recombinant ATase Expression

Successful recombinant protein production is assessed by several factors, including the final yield of purified protein and its specific activity. The following tables summarize quantitative data gathered from various studies on the expression and purification of ATase.

Expressi on System	Host Strain	Vector System	Fusion Tag	Typical Yield	Purity	Referenc e
E. coli	BL21(DE3)	pET-based	N-terminal 6xHis	~4 mg/L	>85%	[1] [2]
E. coli	Overexpre ssing strain	ColE1-purF plasmid	None	>10-fold increase in cellular level	-	[3]
Bacillus subtilis	Depressed strain	-	None	-	>98%	[4]

Note: Quantitative yield data for recombinant ATase is not extensively reported in the literature, and can be highly dependent on the specific construct and experimental conditions.

Enzyme Source	Purification Fold	Specific Activity (U/mg)	Km (Glutamine)	Km (PRPP)	Reference
Recombinant E. coli	-	-	1.7 mM	0.067 mM	[5]
Native E. coli	-	-	-	-	[6]
Regenerating Rat Liver	-	1.8-fold increase	-	-	[7]

One unit (U) of amidophosphoribosyltransferase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μ mol of PRA per minute under standard assay conditions.

Experimental Protocols

Cloning of Human ATase (PPAT) into an Expression Vector

This protocol describes the cloning of the human ATase gene (PPAT) into a pET-based expression vector containing an N-terminal hexahistidine (6xHis) tag for affinity purification.

Workflow for Cloning ATase into an Expression Vector



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Caption: Cloning workflow for inserting the human PPAT gene into an expression vector.

Protocol:

- **RNA Isolation and cDNA Synthesis:** Isolate total RNA from a human cell line known to express ATase (e.g., HepG2). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
- **PCR Amplification:** Design primers to amplify the full-length coding sequence of human PPAT. Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the chosen pET vector (e.g., NdeI and XhoI).
- **Vector and Insert Preparation:** Digest both the purified PCR product and the pET vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction

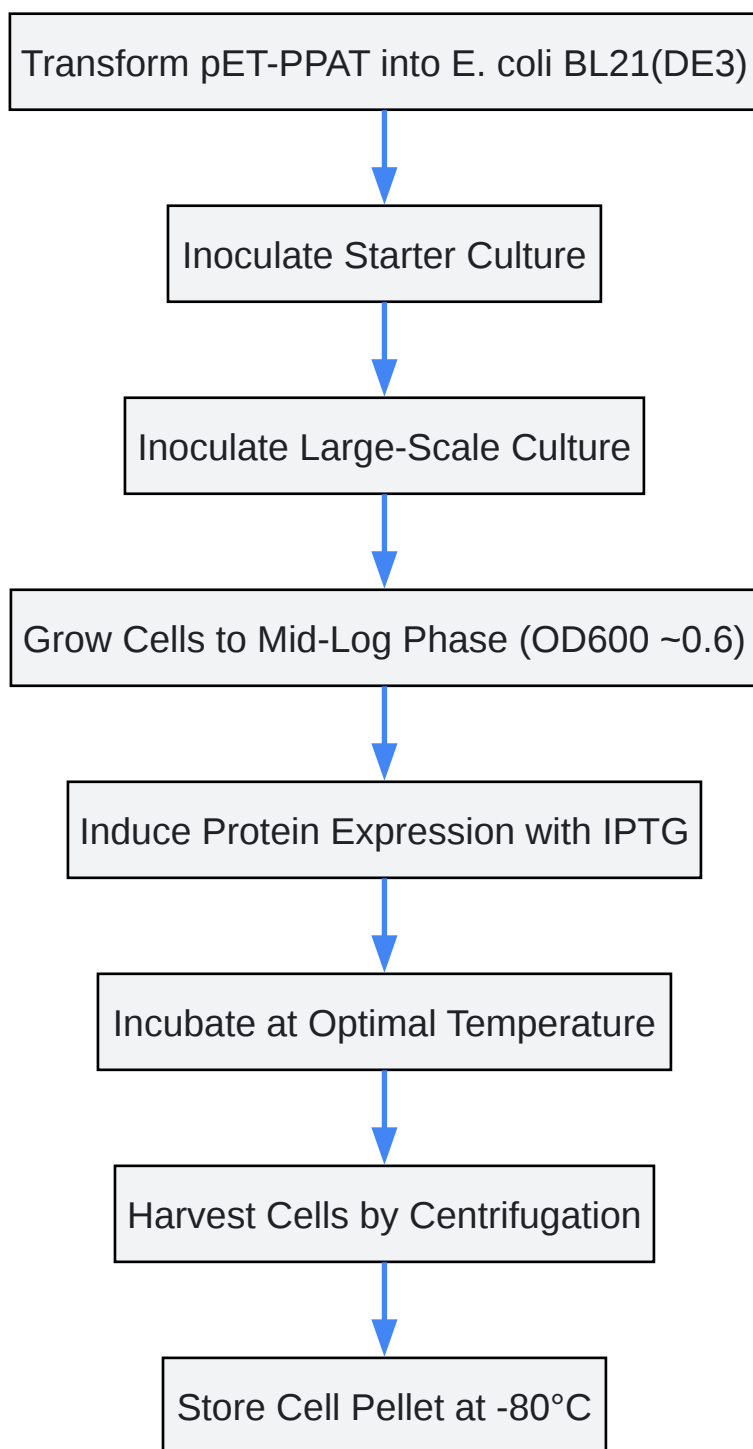
kit.

- Ligation: Ligate the digested PPAT insert into the linearized pET vector using T4 DNA ligase.
- Transformation and Selection: Transform the ligation mixture into a suitable cloning strain of *E. coli* (e.g., DH5 α). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin).
- Verification: Isolate plasmid DNA from individual colonies and verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.

Recombinant Expression of His-tagged ATase in *E. coli*

This protocol outlines the expression of His-tagged ATase in the *E. coli* BL21(DE3) strain.

Workflow for Recombinant Protein Expression



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Caption: Workflow for the expression of recombinant ATase in E. coli.

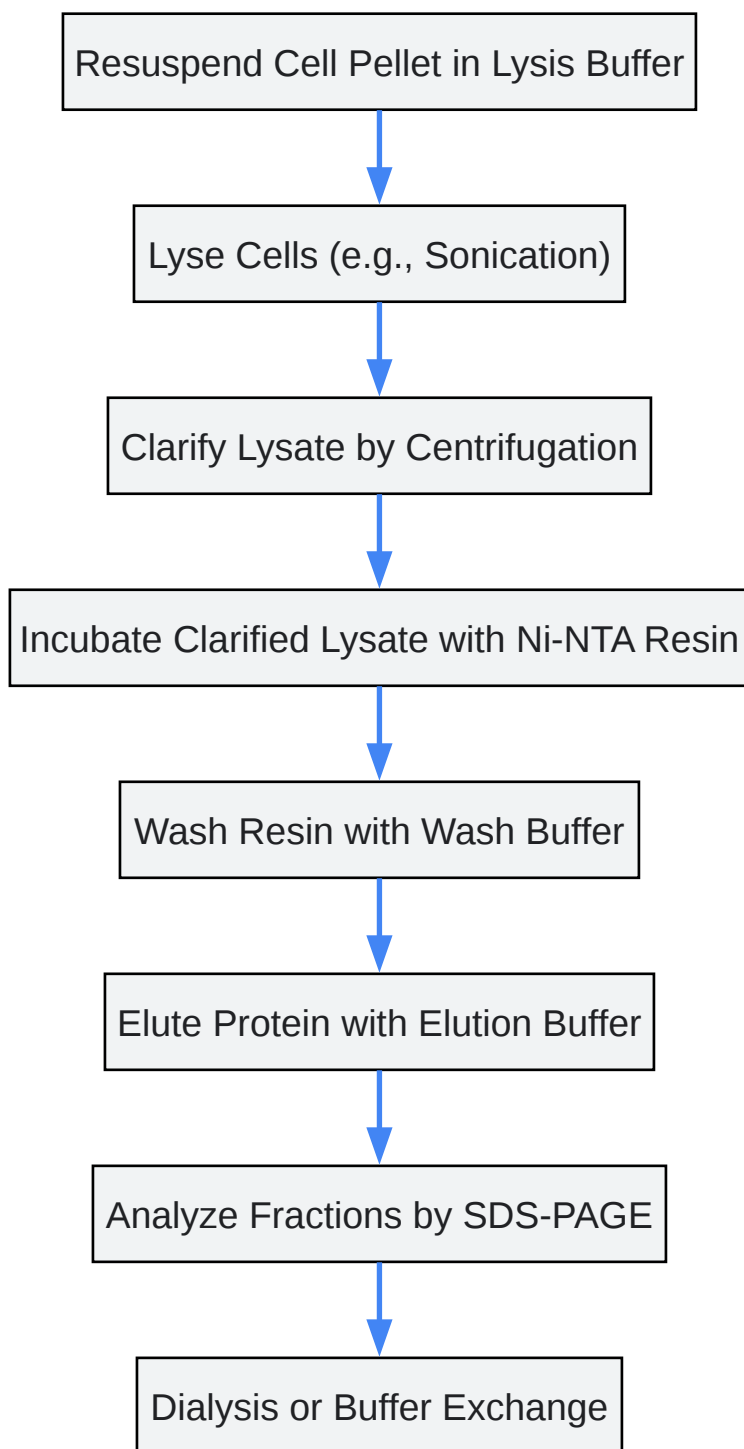
Protocol:

- **Transformation:** Transform the verified pET-PPAT plasmid into chemically competent *E. coli* BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- **Starter Culture:** Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
- **Large-Scale Culture:** Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
- **Induction:** Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Optimal IPTG concentration should be determined empirically.
- **Expression:** Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. Lower temperatures often improve protein solubility.
- **Harvesting:** Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
- **Storage:** The cell pellet can be stored at -80°C until purification.

Purification of His-tagged ATase by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the purification of N-terminally His-tagged ATase from *E. coli* cell lysate using a Ni-NTA resin.

Workflow for His-tagged Protein Purification



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Caption: Workflow for the purification of His-tagged ATase using Ni-NTA affinity chromatography.

Materials:

- Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
- Ni-NTA Agarose Resin

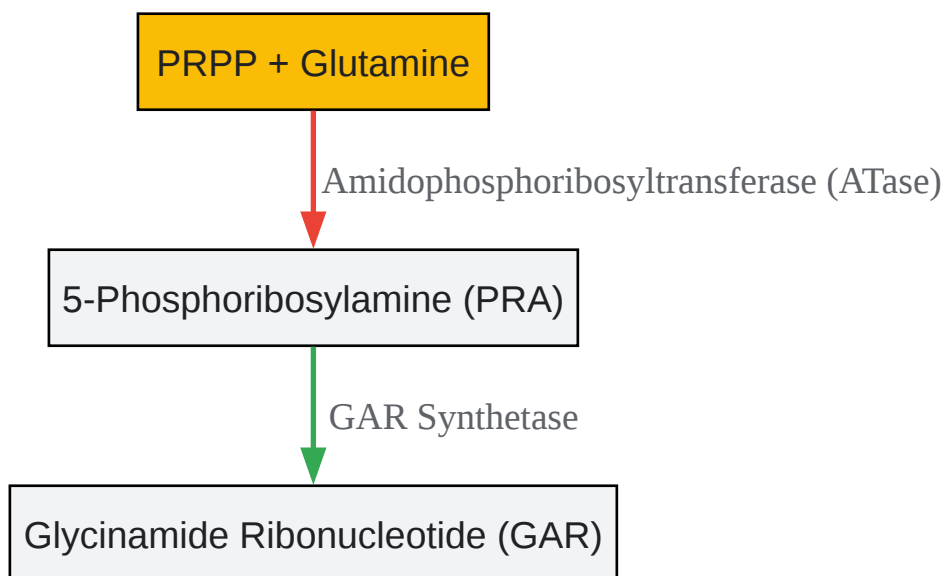
Protocol:

- Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gravity flow or with gentle agitation for 1 hour at 4°C.
- Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged ATase from the resin with 5-10 column volumes of Elution Buffer. Collect fractions.
- Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.
- Buffer Exchange: Pool the fractions containing the purified ATase and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) to remove imidazole.

Amidophosphoribosyltransferase Activity Assay

This assay measures the activity of ATase by detecting the formation of a downstream product in the purine biosynthesis pathway. A common method involves a coupled enzyme assay.

Signaling Pathway: De Novo Purine Biosynthesis (Initial Steps)



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Caption: Initial steps of the de novo purine biosynthesis pathway catalyzed by ATase.

Protocol:

A continuous spectrophotometric assay can be employed by coupling the ATase reaction with subsequent enzymes of the purine biosynthesis pathway, where the production of a chromogenic or fluorescent product is measured. Alternatively, a discontinuous assay can be performed.

Discontinuous Assay:

- Reaction Mixture: Prepare a reaction mixture containing:
 - 50 mM Tris-HCl, pH 7.5
 - 10 mM MgCl₂
 - 5 mM PRPP
 - 10 mM L-glutamine
 - Purified ATase enzyme

- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
- Termination: Stop the reaction by adding an equal volume of 1 M HCl.
- Detection: The product, PRA, is unstable. Therefore, its formation is often indirectly measured by quantifying the disappearance of substrates (e.g., radiolabeled glutamine) or by coupling the reaction to a more stable product. For instance, the amount of glutamate produced can be quantified using a glutamate dehydrogenase-coupled assay.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Protein Expression	Suboptimal induction conditions	Optimize IPTG concentration, induction temperature, and duration.
Codon bias	Use an E. coli strain that co-expresses rare tRNAs (e.g., Rosetta(DE3)).	
Protein toxicity	Use a lower IPTG concentration or a tightly regulated expression system.	
Insoluble Protein (Inclusion Bodies)	High expression rate	Lower the induction temperature (e.g., 16-20°C) and IPTG concentration.
Improper protein folding	Co-express molecular chaperones.	
Low Purity after IMAC	Non-specific binding of contaminating proteins	Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM).
Protein degradation	Add protease inhibitors to the lysis buffer.	
No or Low Enzyme Activity	Inactive protein	Ensure proper protein folding by optimizing expression conditions.
Incorrect assay conditions	Verify the pH, temperature, and substrate concentrations of the assay buffer.	
Presence of inhibitors	Ensure complete removal of imidazole by dialysis or buffer exchange.	

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